5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
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Description
5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C15H15N3S2 . It has a molecular weight of 301.43 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H15N3S2 . It includes an isothiazole ring, a vinyl group, a dimethylanilino group, and a methylsulfanyl group. The exact spatial arrangement of these groups would be determined by the compound’s specific stereochemistry.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 431.3±45.0 °C and its density is predicted to be 1.26±0.1 g/cm3 . Its pKa value is predicted to be 1.32±0.70 .Scientific Research Applications
Electrosynthesis of Isothiazoles
The electrosynthesis of sulfur-containing compounds, including isothiazoles, from vinyl sulfones with a cyano group has been studied. This process involves the elimination of a phenylsulfonyl group and the addition of polysulfide anion(s) produced by electroreduction of elemental sulfur. This synthesis method is significant in creating diverse sulfur-containing compounds, including isothiazoles (Kunugi et al., 1999).
Structural Variations and Reactions
The thiocarbonyl group in compounds like isothiazoles can undergo various reactions, leading to structural variations. This includes methylation processes and reactions with CH-acidic compounds, which result in the formation of different isothiazole derivatives (Hanefeld & Wurtz, 2000).
Polymerization and Reactivity Studies
Studies on the polymerization behavior of dihydrothieno[3,2-b]thiophene derivatives have been conducted. These investigations shed light on the reactivity and potential applications of such compounds in polymer science (Itoh et al., 1999).
Catalysis
Research into the catalytic activity of poly(3,4‐dimethyl‐5‐vinylthiazolium) in the thioesterification of aldehydes with thiols has been conducted. This study is important in understanding the catalytic properties of such polymeric materials (Chung et al., 2016).
Synthesis of Metabolites
Enantioselective synthesis of metabolites of certain receptor antagonists involving isothiazole derivatives has been explored. This research is crucial in the field of medicinal chemistry and drug development (Matsubara et al., 2000).
Isoxazole Pyrolysis
The pyrolysis of isoxazole derivatives, including those with dimethyl groups, has been studied. This research provides insights into the decomposition pathways and primary products of pyrolysis, which are essential for understanding the thermal behavior of these compounds (Nunes et al., 2011).
properties
IUPAC Name |
5-[(E)-2-(3,4-dimethylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-10-4-5-12(8-11(10)2)17-7-6-14-13(9-16)15(19-3)18-20-14/h4-8,17H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPGUPOKHLYKT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC2=C(C(=NS2)SC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NS2)SC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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